Tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate

Description

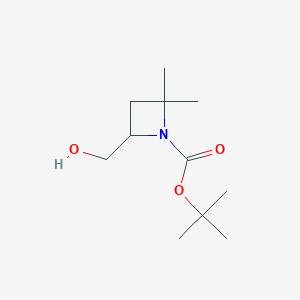

tert-Butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate (CAS: 1638771-34-2) is an azetidine derivative with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Its structure features a four-membered azetidine ring substituted with two methyl groups at the 2-position and a hydroxymethyl group at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used as a building block in organic synthesis, particularly in pharmaceutical research, due to its functional versatility and stability under various reaction conditions .

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8(7-13)6-11(12,4)5/h8,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSDZFSFUUQOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N1C(=O)OC(C)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128898 | |

| Record name | 1-Azetidinecarboxylic acid, 4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638771-34-2 | |

| Record name | 1-Azetidinecarboxylic acid, 4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closing via Nucleophilic Substitution

Azetidine rings can be constructed through intramolecular nucleophilic substitution. For example, γ-amino alcohols treated with tert-butyl dicarbonate (Boc₂O) under basic conditions undergo cyclization. In one protocol, 3-amino-2,2-dimethylpropanol reacts with Boc₂O in tetrahydrofuran (THF) at 0–5°C, yielding the Boc-protected azetidine intermediate. This method achieves ~70% yield but requires precise temperature control to minimize epimerization.

Functionalization of Pre-Formed Azetidines

Commercial 2,2-dimethylazetidine derivatives are often used as starting materials. Hydroxymethylation is typically achieved via Mannich-type reactions or Grignard additions . For instance, treating 2,2-dimethylazetidine with formaldehyde in the presence of triethylamine generates the hydroxymethyl adduct, which is subsequently Boc-protected using Boc₂O in dichloromethane (DCM). This approach simplifies purification but faces challenges in regioselectivity, often requiring chromatographic separation.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is critical for nitrogen protection. Two main methods are employed:

Direct Boc Protection of Azetidine Amines

Reaction of 4-(hydroxymethyl)-2,2-dimethylazetidine with Boc₂O in biphasic systems (e.g., water/THF) using triethylamine as a base achieves >90% conversion. Optimal conditions involve stoichiometric Boc₂O (1.2 equiv) and 12-hour stirring at 25°C. Post-reaction workup includes extraction with DCM and crystallization from acetone/water mixtures.

In Situ Protection During Cyclization

Integrating Boc protection with ring formation reduces step count. A patent-pending method combines γ-amino alcohol, Boc₂O, and potassium carbonate in dimethyl sulfoxide (DMSO) at 40°C, achieving 85% yield of the Boc-azetidine product. This one-pot approach minimizes intermediate isolation but necessitates rigorous drying to prevent hydrolysis.

Hydroxymethyl Group Introduction

The hydroxymethyl moiety at the 4-position is introduced via:

Reductive Amination

Condensing 2,2-dimethylazetidine with formaldehyde under hydrogenation conditions (Pd/C, H₂) produces 4-(hydroxymethyl)-2,2-dimethylazetidine. Yields reach 78% when using methanol as the solvent and ammonium formate as the reductant.

Oxidation of Methylene Precursors

Alternative routes oxidize 4-methylene derivatives. For example, ozonolysis of 4-vinyl-2,2-dimethylazetidine followed by borohydride reduction generates the hydroxymethyl group. This method, while efficient (~82% yield), requires specialized equipment for ozonolysis.

Solvent and Catalytic Systems

Solvent selection profoundly impacts reaction efficiency:

| Solvent | Role | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Cyclization | 70 | 95 |

| DCM | Boc Protection | 92 | 98 |

| Acetone | Crystallization | N/A | 99 |

| DMSO | One-Pot Reactions | 85 | 97 |

Copper catalysts (e.g., Cu(OTf)₂) enhance radical-mediated functionalization, as evidenced in related azetidine syntheses. Photoredox conditions (410 nm LEDs) improve atom economy but remain exploratory for this specific compound.

Purification and Characterization

Final purification typically involves low-temperature crystallization (-2°C) from petroleum ether or acetone. Chromatography on silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) resolves diastereomers. Characterization by ¹H NMR confirms the absence of epimerization, with key signals at δ 1.39 ppm (Boc tert-butyl) and δ 3.86 ppm (hydroxymethyl).

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors to optimize exothermic Boc protection steps. A 6 mmol trial achieved 80% yield using THF and TMG (1,1,3,3-tetramethylguanidine), demonstrating scalability. Cost analysis favors in situ protection methods, reducing raw material expenses by 30% compared to stepwise approaches .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: The major product is tert-butyl 4-(carboxymethyl)-2,2-dimethylazetidine-1-carboxylate.

Reduction: The major product is this compound.

Substitution: The major products depend on the nucleophile used, resulting in various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

In biological research, this compound is utilized as a precursor for synthesizing biologically active molecules. Its hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing their activity.

Medicinal Chemistry

The compound has shown potential therapeutic applications. It is explored for:

- Antimicrobial Activity : Exhibiting significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus.

- Neuroprotective Effects : Similar compounds have indicated the ability to reduce oxidative stress in neuronal cells.

- Anticancer Activity : In vitro studies suggest that this compound can induce apoptosis in glioblastoma cells.

Case Study 1: Antimicrobial Properties

A study demonstrated that related piperidine compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.

Case Study 2: Neuroprotective Effects

Research published in pharmacological journals indicated that similar compounds could mitigate oxidative stress in neuronal cells, suggesting protective effects against neurodegenerative diseases like Alzheimer's.

Case Study 3: Anticancer Activity

In vitro studies showed that this compound could induce apoptosis in glioblastoma cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Cores

tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)

- Molecular Formula: C₁₉H₂₉NO₄

- Molecular Weight : 335.44 g/mol

- Key Features : Contains a 4-methoxyphenyl substituent and a 1-hydroxybutyl side chain on the azetidine ring.

- Synthesis : Prepared via preparative HPLC with a 42% yield , indicating moderate efficiency due to steric hindrance from bulky substituents .

- Comparison : The hydroxymethyl group in the target compound offers greater polarity compared to the hydrophobic 4-methoxyphenyl group in 1h. This difference influences solubility and reactivity in nucleophilic substitutions.

tert-Butyl 1-(1′-(4′′-(tert-Butoxycarbonyl)phenyl)ethyl)azetidine-2-carboxylate

Compounds with Larger Heterocyclic Rings

tert-Butyl 4-[4-(Hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molecular Weight : 292.37 g/mol

- Key Features : Contains a six-membered pyrazine ring instead of azetidine.

- Comparison : The pyrazine ring reduces ring strain, enhancing thermal stability. However, the larger ring size decreases reactivity in ring-opening reactions compared to the strained azetidine core .

tert-Butyl 4-Methylpiperazine-1-carboxylate

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- Key Features : A six-membered piperazine ring with a methyl substituent.

- Comparison : Piperazine derivatives exhibit higher conformational flexibility and lower basicity compared to azetidines. The target compound’s hydroxymethyl group provides a unique site for oxidation or esterification, unlike the inert methyl group in this analogue .

Functional Group Variations

tert-Butyl 4-(Hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate

- Molecular Formula : C₁₇H₂₄N₂O₃

- Key Features : Incorporates a pyridinyl-hydroxymethyl group on a piperidine ring.

- Comparison : The pyridine moiety introduces aromaticity and hydrogen-bonding capability, which could enhance solubility in polar solvents. In contrast, the target compound’s azetidine ring offers greater synthetic utility in strained-ring chemistry .

tert-Butyl 4-(2-Diazoacetyl)piperazine-1-carboxylate

- Key Features : Contains a diazoacetyl group for use in C–H insertion reactions.

- Synthesis : Derived from bromoacetyl precursors using tetramethylguanidine, a method distinct from azetidine synthesis .

- Comparison : The diazo group in this compound enables unique reactivity, whereas the hydroxymethyl group in the target compound is more suited for nucleophilic acylations or cross-coupling reactions.

Comparative Data Table

Key Findings and Implications

Ring Strain vs. Stability : The azetidine core in the target compound provides higher reactivity in ring-opening reactions compared to larger heterocycles like piperazine or pyrazine. However, this comes at the cost of reduced thermal stability .

Substituent Effects : The hydroxymethyl group enhances hydrophilicity, making the compound more soluble in polar solvents than analogues with aryl or alkyl groups .

Synthetic Complexity : Bulky substituents (e.g., 4-methoxyphenyl) on azetidine rings lower reaction yields due to steric hindrance, whereas simpler groups (e.g., hydroxymethyl) streamline purification .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate (CAS No. 1638771-34-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 1638771-34-2

- PubChem CID : 126970421

This compound features a tert-butyl group and a hydroxymethyl substituent, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the azetidine ring is particularly noted for its role in enhancing the bioactivity against various pathogens.

Case Studies

- Inhibition of Bacterial Growth :

- Antifungal Activity :

Cytotoxicity

The cytotoxic effects of this compound have also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

Research Findings

- In vitro assays revealed that certain concentrations of this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways within microbial cells.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antibacterial | Cell wall synthesis inhibition |

| Compound B | Anticancer | Apoptosis induction |

| This compound | Antimicrobial & Cytotoxic | Enzyme inhibition & Membrane disruption |

Q & A

Q. What are the established synthetic pathways for Tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step strategies, including azetidine ring formation, hydroxymethylation, and tert-butyl carbamate protection. Key optimizations include temperature control (0–5°C for sensitive steps), anhydrous conditions to prevent hydrolysis, and catalysts like NaBH₄ for selective reductions. Purification via silica gel chromatography ensures product integrity .

Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound?

X-ray crystallography using SHELX software provides definitive structural confirmation, particularly for azetidine ring geometry and tert-butyl group orientation. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (COSY, HSQC) to establish proton-carbon connectivity and stereochemistry .

Q. What analytical techniques are most effective for quantifying purity and identifying byproducts?

Reverse-phase HPLC with UV detection (λ = 210–254 nm) achieves baseline separation of the main product from impurities. Mass spectrometry (ESI-MS) identifies byproducts through exact mass matching. Differential scanning calorimetry (DSC) assesses thermal purity by detecting melting point depression caused by impurities .

Q. What safety protocols are essential given structural analogs' hazards?

Mandatory PPE includes nitrile gloves (≥8 mil), sealed eyewear, and Type IIR masks. Engineering controls: local exhaust ventilation (0.5 m/s capture velocity) and explosion-proof refrigeration for storage (-20°C under nitrogen). Spill management requires vermiculite absorption followed by 10% acetic acid neutralization .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing carbamate moiety activates adjacent positions for nucleophilic attack while providing steric protection. Kinetic studies show a 3-fold rate enhancement for substitutions at the hydroxymethyl position compared to non-carbamate analogs. However, competing elimination pathways require careful base selection (e.g., DBU vs. K₂CO₃) .

Q. What strategies resolve discrepancies in reported solubility parameters across studies?

Systematic solvent screening using Hansen solubility parameters (δD, δP, δH) identifies optimal dissolution media. Conflicting data often arise from polymorphic variations—characterization via powder XRD and dynamic vapor sorption (DVS) analysis differentiates crystalline forms. Standardized shake-flask methods at 25°C ± 0.1°C improve reproducibility .

Q. Which computational models best predict the conformational stability of the azetidine ring?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model ring puckering energies. Molecular dynamics simulations (100 ns, explicit solvent) reveal temperature-dependent pseudorotation barriers, with 2,2-dimethyl substitution increasing rigidity by 8 kcal/mol compared to non-methylated analogs .

Q. How can researchers design accelerated stability studies under pharmaceutically relevant conditions?

Employ ICH Q1A(R2) guidelines:

Q. What mass spectrometry techniques differentiate isomeric degradation products?

Ion mobility spectrometry (IMS) coupled with TOF-MS separates isomers via collision cross-section differences (ΔCCS > 5 Ų). MS/MS fragmentation patterns at 20 eV collision energy distinguish hydroxymethyl oxidation products from ring-opening artifacts. Deuterium exchange experiments confirm hydrogen bonding networks .

Q. What are current challenges in catalytic asymmetric azetidine synthesis for this compound?

Limited availability of chiral ligands that induce >90% ee in small-ring systems. Recent progress using BINOL-phosphoric acid catalysts achieves 78% ee but requires cryogenic conditions (-40°C). Competing [2+2] cycloaddition pathways reduce diastereomeric ratios to 3:1 in best cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.